Midodrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.45e+00 g/L

Synonyms

Canonical SMILES

Mechanism of Action in Orthostatic Hypotension

Midodrine functions by stimulating alpha-adrenergic receptors, particularly in blood vessel walls. This stimulation triggers blood vessel constriction, leading to an increase in peripheral vascular resistance and subsequently, blood pressure []. However, unlike some other sympathomimetics, midodrine has minimal effects on beta-adrenergic receptors, minimizing potential side effects like heart rate increase [].

Research on Efficacy in Orthostatic Hypotension

Clinical studies have demonstrated the effectiveness of midodrine in managing chronic orthostatic hypotension. These studies show improvement in symptoms like dizziness and fatigue associated with the condition []. Research also suggests its potential benefit in specific patient populations, such as those with neurocardiogenic syncope (fainting caused by a drop in blood pressure) and hypotension following hemodialysis [, ].

Midodrine is a synthetic compound primarily used as a medication to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. It acts as an alpha-1 adrenergic receptor agonist, which means it stimulates receptors in the blood vessels, leading to vasoconstriction and an increase in blood pressure. The chemical name for midodrine is 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide hydrochloride, and its molecular formula is C12H18N2O4HCl. Midodrine is available in various dosages, typically as oral tablets of 2.5 mg, 5 mg, and 10 mg .

Midodrine undergoes metabolic transformations primarily through deglycination to form its active metabolite, desglymidodrine. This process occurs in various tissues and involves the removal of the glycine moiety from midodrine. Desglymidodrine acts on alpha-1 adrenergic receptors, enhancing vascular tone and elevating blood pressure without significantly affecting cardiac beta-adrenergic receptors .

Key Reactions:- Deglycination: Midodrine → Desglymidodrine

- Vasoconstriction Mechanism: Desglymidodrine binding to alpha-1 adrenergic receptors.

Midodrine's primary biological activity is its role as a vasopressor agent. By activating alpha-1 adrenergic receptors in the vascular system, it causes blood vessels to constrict, thereby increasing systemic vascular resistance and blood pressure. This mechanism is particularly beneficial for patients with orthostatic hypotension, allowing them to maintain adequate blood flow and prevent symptoms such as dizziness and fainting when standing .

Pharmacokinetics:- Onset of Action: Approximately 30 minutes post-administration.

- Half-Life: Midodrine: ~0.5 hours; Desglymidodrine: 2–4 hours.

- Bioavailability: 93% for desglymidodrine when midodrine is taken orally .

The synthesis of midodrine involves several steps:

- Acylation: Start with 1,4-dimethoxybenzene reacted with chloroacetyl chloride to form a chloroketone.

- Amine Conversion: Convert the halogen into an amine using standard methods.

- Reduction: Reduce the ketone to an alcohol using borohydride.

- Final Acylation: Acylate the amino group with chloroacetyl chloride to form an amide.

- Azide Displacement: Displace the halogen with azide and reduce catalytically to yield midodrine .

Midodrine is primarily used in clinical settings for:

- Orthostatic Hypotension: To manage symptoms associated with this condition.

- Vasopressor Therapy: In situations where increased blood pressure is necessary.

It is essential for patients whose low blood pressure significantly affects their daily activities and who have not responded well to other treatments .

Midodrine has several notable interactions with other medications:

- Increased Vasopressor Effects: Co-administration with amitriptyline can enhance midodrine's vasopressor effects.

- Bradycardia Risk: It may increase bradycardic effects when used with amiodarone.

- Other Interactions: Caution is advised when combined with other antihypertensive agents or medications affecting blood pressure regulation .

Similar Compounds: Comparison

Midodrine shares similarities with several other compounds that also act as vasopressors or adrenergic agonists. Here are some notable examples:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Desglymidodrine | Active Metabolite of Midodrine | Alpha-1 adrenergic receptor agonist | Directly active without conversion |

| Phenylephrine | Alpha-1 adrenergic agonist | Vasoconstriction via alpha-1 receptors | Used primarily as a nasal decongestant |

| Norepinephrine | Endogenous catecholamine | Agonist at alpha and beta receptors | Critical for acute hypotension treatment |

| Ephedrine | Mixed-action sympathomimetic | Stimulates both alpha and beta receptors | Also used for asthma treatment |

Uniqueness of Midodrine

Midodrine is distinctive due to its specific action as a prodrug that converts into desglymidodrine, providing a targeted approach to treating orthostatic hypotension without significant central nervous system effects. Its selective action minimizes potential side effects typically associated with broader adrenergic agonists .

Midodrine was initially discovered in 1971 and represents a milestone in the development of peripherally selective sympathomimetic agents. The compound was first patented in 1965 by Chemie Linz AG in Linz, Austria, and was first described in the medical literature during the 1970s as a novel peripherally acting alpha-agonist with superior enteral absorption, efficacy, and prolonged duration of action. Early animal experiments revealed that midodrine, chemically designated as α-(2,5-dimethoxyphenyl)-β-glycinamido-ethanol hydrochloride, along with its active metabolite α-(2,5-dimethoxyphenyl)-β-aminoethanol (desglymidodrine), effectively increased peripheral vascular tone and stimulated alpha-adrenergic receptors in various tissues including intestine, bladder, bronchi, and pupils without directly affecting cerebral blood flow.

The compound's development trajectory was significantly influenced by its unique pharmacological profile. Unlike other sympathomimetic agents with pressor effects, midodrine demonstrated equal efficacy in both parenteral and enteral formulations, a characteristic that would prove crucial for its eventual clinical applications. The first multicentre, double-blind, randomized controlled trial evaluating midodrine for moderate to severe orthostatic hypotension was conducted in the United States and published in 1993, establishing the foundation for its subsequent regulatory approval.

Chemical Classification and Significance

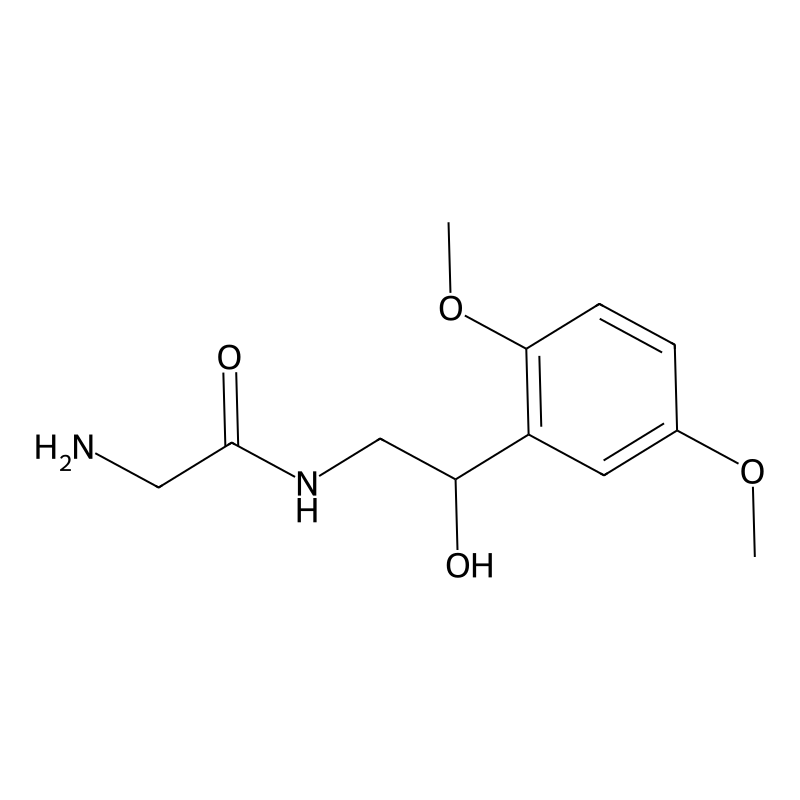

Midodrine, systematically known as 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, belongs to the class of substituted phenethylamine derivatives and is specifically classified as an ethanolamine derivative. The compound exhibits the molecular formula C₁₂H₁₈N₂O₄ with a molecular weight of 254.28 g/mol. As a hydrochloride salt, midodrine hydrochloride carries the molecular formula C₁₂H₁₉ClN₂O₄ and a molecular weight of 290.74 g/mol.

The compound's chemical significance lies in its stereochemical properties, as midodrine contains a stereocenter and exists as a racemate consisting of equal proportions of (R)- and (S)-enantiomers. This racemic mixture contributes to its pharmacological profile and therapeutic efficacy. The compound presents as an odorless, white, crystalline powder that is soluble in water and sparingly soluble in methanol. Key physicochemical properties include an experimental log P of -0.5, with predicted log P values ranging from -0.49 to -0.95, indicating its hydrophilic nature.

Table 1: Physicochemical Properties of Midodrine

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 254.28 g/mol | |

| Molecular Formula | C₁₂H₁₈N₂O₄ | |

| Log P (experimental) | -0.5 | |

| Log P (predicted) | -0.49 to -0.95 | |

| Water Solubility | 4.45 mg/mL | |

| Bioavailability | 93% | |

| Protein Binding | <30% |

Evolution of Synthetic Methodologies

The synthetic approaches to midodrine have undergone significant evolution since its initial discovery, driven by the need for safer, more efficient, and economically viable manufacturing processes. The original synthesis pathway, as described in early patents, involved the use of potentially hazardous reagents including sodium azide, which posed both safety and environmental concerns.

The classical synthesis route begins with the acylation of 1,4-dimethoxybenzene with chloroacetyl chloride to yield the chloroketone intermediate. This intermediate undergoes amine conversion through standard schemes, followed by ketone reduction to alcohol using borohydride. Subsequent acylation of the amino group with chloroacetyl chloride affords the amide intermediate, which is then subjected to azide displacement and catalytic reduction to yield midodrine.

Modern synthetic methodologies have addressed the safety concerns associated with the original azide-based routes. A significant advancement involved replacing the dangerously explosive sodium azide with safer bis(substituted) diarylamine compounds, preferably dibenzylamine. This novel approach involves reacting 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with chloroacetyl chloride in a mixture of methylene chloride and aqueous potassium hydroxide solution at controlled temperatures (5°-10°C).

Table 2: Comparison of Synthetic Methodologies

| Method | Key Reagent | Safety Profile | Yield | Environmental Impact |

|---|---|---|---|---|

| Classical Route | Sodium Azide | High Risk (Explosive) | Variable | High |

| Modern Route | Dibenzylamine | Improved Safety | 71-96% | Reduced |

| Alternative Route | N-BOC-glycine/CDI | Safe | 75% | Low |

The most recent synthetic innovations have introduced N-BOC-glycine and 1,1'-carbonyldiimidazole (CDI) methodologies, which offer enhanced safety profiles and improved yields while conforming to regulatory specifications. These developments represent the continuous evolution of pharmaceutical manufacturing toward safer, more sustainable processes.

Nomenclature and Identifiers

IUPAC Name and Systematic Nomenclature

The International Union of Pure and Applied Chemistry systematic name for midodrine is 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide [1] [3]. This nomenclature reflects the compound's structural components, including the amino group, the dimethoxyphenyl ring system, and the acetamide moiety. The United States Adopted Name systematic nomenclature designates the compound as acetamide, 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-monohydrochloride, (±)- [5] [13].

Registry Numbers and Chemical Identifiers

Midodrine possesses several internationally recognized registry numbers and chemical identifiers that facilitate its identification in scientific databases and literature [1] [3]. The Chemical Abstracts Service Registry Number for the free base form is 42794-76-3 [1] [29]. The hydrochloride salt form carries the registry number 43218-56-0 [3] [4]. The European Community Number is 255-945-3 for the free base [1]. The United Nations International Identifier is 6YE7PBM15H for the free base form [1] [11].

Additional significant identifiers include the Chemical Entities of Biological Interest identifier CHEBI:6933 [1] [11], the Chemical European Molecular Biology Laboratory identifier CHEMBL1201212 [1] [11], and the DrugBank identifier DB00211 [1] [11]. The Kyoto Encyclopedia of Genes and Genomes assigns the identifiers C07890 and D08220 [1] [11].

Synonyms and Alternative Designations

Midodrine is recognized by numerous synonyms and alternative designations in scientific literature and pharmaceutical nomenclature systems [1] [2]. The compound is also known as 1-(2',5'-dimethoxyphenyl)-2-glycinamidoethanol [1] [11]. International nonproprietary name variations include midodrina in Spanish and midodrinum in Latin [1] [4]. Historical development names include ST-1085 and ST 1085 [1] [11].

Additional chemical synonyms encompass 2-amino-N-(2,5-dimethoxy-beta-hydroxyphenethyl)acetamide [1], DL-N1-(beta-hydroxy-2,5-dimethoxyphenethyl)glycinamid [1], and (±)-2-amino-N-(beta-hydroxy-2,5-dimethoxyphenethyl)acetamide [1]. The racemic nature of the compound is indicated by the (±) designation in several nomenclature systems [1] [11].

Molecular Structure

Molecular Formula and Weight

The molecular formula of midodrine free base is C₁₂H₁₈N₂O₄ [1] [9] [11]. The molecular weight of the free base form is 254.286 daltons [9]. The hydrochloride salt form has the molecular formula C₁₂H₁₉ClN₂O₄ [3] [4] [33] and a molecular weight of 290.74 daltons [3] [6] [33]. The monoisotopic mass of the free base is 254.126657 daltons [9] [11].

| Form | Molecular Formula | Molecular Weight (Da) | Monoisotopic Mass (Da) |

|---|---|---|---|

| Free Base | C₁₂H₁₈N₂O₄ | 254.286 | 254.126657 |

| Hydrochloride Salt | C₁₂H₁₉ClN₂O₄ | 290.74 | 290.103335 |

Stereochemistry and Isomeric Forms

Midodrine contains a chiral carbon atom at the 2-position of the ethyl chain, resulting in two enantiomeric forms [10]. The compound exists as a racemic mixture of R and S enantiomers, designated as (±)-midodrine in chemical nomenclature [1] [10] [11]. Chromatographic separation studies have demonstrated that enantioseparation can be achieved using Chiralcel OD-H chiral stationary phase [10].

Pharmacological investigations have revealed that biological activity resides exclusively in the (-)-enantiomer, while the (+)-enantiomer exhibits no pharmacological activity [10]. This stereoselectivity extends to the active metabolite desglymidodrine, where only the (-)-enantiomer demonstrates alpha-adrenergic receptor binding affinity [10]. The elimination kinetics also differ between enantiomers, with the active (-)-enantiomer exhibiting slower elimination than the inactive (+)-enantiomer [17].

Functional Group Analysis

The molecular structure of midodrine incorporates several distinct functional groups that contribute to its chemical and biological properties [1] [11]. The compound contains two methoxy groups (-OCH₃) attached to the benzene ring at the 2 and 5 positions [1]. A secondary alcohol group (-OH) is present on the ethyl chain adjacent to the aromatic ring [1] [11]. The molecule features a primary amide group (-CONH₂) within the acetamide moiety [1]. An additional primary amine group (-NH₂) is located on the terminal acetyl group [1] [11].

The aromatic ether functionality is established through the dimethoxybenzene ring system [1]. The compound also contains a secondary amine linkage connecting the phenethyl and acetamide portions of the molecule [1] [11]. These functional groups collectively contribute to the compound's solubility characteristics, stability profile, and biological activity [1].

Three-Dimensional Structural Conformation

The three-dimensional structural conformation of midodrine has been characterized through computational modeling and spectroscopic analysis [12] [22]. The molecule adopts a relatively flexible conformation due to the presence of rotatable bonds between the aromatic ring and the ethyl chain, as well as within the acetamide linkage [12]. The aromatic ring system maintains planarity, while the aliphatic portions exhibit conformational flexibility [12].

Density functional theory calculations have provided detailed insights into the optimized molecular geometry [22]. The compound contains six rotatable bonds, contributing to its conformational flexibility [3]. The polar surface area has been calculated as 93.81 Ų, indicating moderate polarity [3]. The three-dimensional structure influences the compound's interaction with biological targets and its physicochemical properties [12] [22].

Physicochemical Properties

Physical State and Organoleptic Properties

Midodrine hydrochloride exists as an odorless, white, crystalline powder under standard conditions [5] [13] [35]. The compound exhibits a crystalline solid appearance with white to off-white coloration [14] [33]. The free base form also presents as a crystalline solid [1]. The material demonstrates good chemical stability when stored under appropriate conditions [14] [33].

The compound's crystalline nature contributes to its handling characteristics and formulation properties [5] [13]. The absence of distinct odor facilitates pharmaceutical processing and patient acceptability [5] [13]. The white crystalline appearance aids in visual identification and quality control procedures [5] [13] [35].

Solubility Parameters in Various Solvents

Midodrine hydrochloride demonstrates variable solubility across different solvent systems [5] [14] [18]. The compound exhibits good solubility in water, with the hydrochloride salt form being readily soluble in aqueous media [5] [35]. Solubility in methanol is characterized as sparingly soluble [5] [35]. The compound shows limited solubility in organic solvents, with dimethyl sulfoxide providing approximately 58 milligrams per milliliter solubility [18].

| Solvent | Solubility |

|---|---|

| Water | Soluble |

| Methanol | Sparingly soluble |

| Dimethyl sulfoxide | 58 mg/mL |

| Dimethyl formamide | 2 mg/mL |

| Aqueous buffer (pH 7.2) | 0.5 mg/mL |

For research applications, midodrine hydrochloride can be dissolved in dimethyl sulfoxide at concentrations up to 10 milligrams per milliliter [14] [33]. Dimethyl formamide provides solubility at approximately 2 milligrams per milliliter [14] [33]. Aqueous buffer systems typically achieve solubility around 0.5 milligrams per milliliter when using phosphate-buffered saline at physiological pH [14].

Partition Coefficient and Ionization Constants

The partition coefficient and ionization constants of midodrine provide important information about its lipophilicity and acid-base properties [3] [15] [23]. The logarithm of the partition coefficient (log P) has been calculated as -0.49 to -0.95, indicating hydrophilic character [3]. The compound exhibits a partition coefficient of -0.5, confirming its preference for aqueous phases over lipophilic environments [15].

The ionization constant (pKa) of midodrine hydrochloride has been determined as 7.8 in 0.3% aqueous solution [5] [13] [35]. This value indicates that the compound exists predominantly in ionized form at physiological pH. The pH of a 5% aqueous solution ranges from 3.5 to 5.5, reflecting the acidic nature of the hydrochloride salt [5] [13]. Alternative measurements suggest a pKa value of 7.9 for the basic functional groups [23].

| Parameter | Value | Conditions |

|---|---|---|

| log P | -0.49 to -0.95 | Calculated |

| Partition Coefficient | -0.5 | Experimental |

| pKa | 7.8 | 0.3% aqueous solution |

| pH | 3.5-5.5 | 5% aqueous solution |

Thermal Properties and Stability Parameters

The thermal properties of midodrine hydrochloride have been characterized through differential thermal analysis and thermogravimetric studies [5] [6] [13]. The compound exhibits a melting point range of 200 to 203°C [5] [13]. Alternative sources report a melting range of approximately 200°C [35] or 192-193°C [6]. The decomposition temperature occurs near the melting point, indicating thermal instability at elevated temperatures [5] [13].

Loss on drying specifications indicate moisture content should not exceed 0.3% when dried at 105°C for 2 hours [19]. The compound demonstrates good thermal stability under normal storage conditions but requires protection from excessive heat [19]. Residue on ignition should not exceed 0.1%, indicating high purity levels [19].

Stability studies have revealed that midodrine undergoes degradation under various stress conditions [24] [26]. The compound shows susceptibility to acidic and alkaline hydrolysis, with rate constants of 0.620 and 0.074 per hour, respectively [24]. The half-life under acidic conditions is 1.12 hours, while alkaline conditions yield a half-life of 9.32 hours [24].

Spectroscopic Characteristics

The spectroscopic properties of midodrine have been extensively characterized using various analytical techniques [19] [20] [21] [22]. Ultraviolet-visible spectroscopy reveals maximum absorption at 290 nanometers [19] [21]. The compound demonstrates characteristic absorption patterns in the ultraviolet region, with lambda maximum values at 272 nanometers reported in some analytical methods [21].

Infrared spectroscopy analysis shows characteristic absorption bands corresponding to the functional groups present in the molecule [19] [22]. The compound exhibits typical amide, ether, and aromatic stretching frequencies [22]. Fourier-transform infrared spectroscopy in the range of 4000-400 cm⁻¹ has been used for structural confirmation [22].

Nuclear magnetic resonance spectroscopy provides detailed structural information [20]. Proton nuclear magnetic resonance spectra have been recorded at 700 MHz in deuterium oxide [20]. The spectra reveal characteristic chemical shifts corresponding to the aromatic protons, methoxy groups, and aliphatic protons [20]. Carbon-13 nuclear magnetic resonance data complement the structural characterization [20].

| Spectroscopic Method | Key Parameters |

|---|---|

| UV-Visible | λmax: 290 nm, 272 nm |

| Infrared | 4000-400 cm⁻¹ range |

| ¹H NMR | 700 MHz, D₂O |

| Mass Spectrometry | Molecular ion peaks |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = -0.94 (est)

-0.5

Decomposition

Appearance

Melting Point

200 - 203 °C

UNII

Related CAS

Drug Indication

Therapeutic Uses

...used as a vasoconstrictor agent in the treatment of hypotension

Midodrine hydrochloride is used in the management of symptomatic orthostatic hypotension; the drug is designated an orphan drug by the US Food and Drug Administration (FDA) for such use. /Included in US product label/

Pharmacology

Midodrine is a direct-acting prodrug and sympathomimetic agent with antihypotensive properties. Midodrine is converted to its active metabolite, desglymidodrine by deglycination reaction. Desglymidodrine selectively binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to an elevation of blood pressure. Desglymidodrine diffuses poorly across the blood-brain barrier, and is therefore not associated with effects on the central nervous system (CNS).

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01C - Cardiac stimulants excl. cardiac glycosides

C01CA - Adrenergic and dopaminergic agents

C01CA17 - Midodrine

Mechanism of Action

Midodrine hydrochloride forms an active metabolite, desglymidodrine, that is an alpha1-agonist and exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, producing an increase in vascular tone and elevation of blood pressure. Desglymidodrine does not stimulate cardiac beta-adrenergic receptors. Desglymidodrine diffuses poorly across the blood-brain barrier and is therefore not associated with effects on the central nervous system.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Vapor Pressure

Other CAS

133163-28-7

Absorption Distribution and Excretion

Renal cl=385 mL/minute

Renal elimination of midodrine is insignificant. The renal clearance of desglymidodrine is of the order of 385 mL/minute, most, about 80%, by active renal secretion. The actual mechanism of active secretion has not been studied, but it is possible that it occurs by the base-secreting pathway responsible for the secretion of several other drugs that are bases.

Midodrine hydrochloride is a prodrug, i.e., the therapeutic effect of orally administered midodrine is due to the major metabolite desglymidodrine, formed by deglycination of midodrine. After oral administration, midodrine hydrochloride is rapidly absorbed. The plasma levels of the prodrug peak after about half an hour and decline with a half-life of approximately 25 minutes, while the metabolite reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours. The absolute bioavailability of midodrine (measured as desglymidodrine) is 93%. The bioavailability of desglymidodrine is not affected by food. Approximately the same amount of desglymidodrine is formed after intravenous and oral administration of midodrine. Neither midodrine nor desglymidodrine is bound to plasma proteins to any significant extent.

Midodrine is an oral drug for orthostatic hypotension. This drug is almost completely absorbed after oral administration and converted into its active form, 1-(2',5'-dimethoxyphenyl)-2-aminoethanol) (DMAE), by the cleavage of a glycine residue. The intestinal H+-coupled peptide transporter 1 (PEPT1) transports various peptide-like drugs and has been used as a target molecule for improving the intestinal absorption of poorly absorbed drugs through amino acid modifications. Because midodrine meets these requirements, we examined whether midodrine can be a substrate for PEPT1. The uptake of midodrine, but not DMAE, was markedly increased in PEPT1-expressing oocytes compared with water-injected oocytes. Midodrine uptake by Caco-2 cells was saturable and was inhibited by various PEPT1 substrates. Midodrine absorption from the rat intestine was very rapid and was significantly inhibited by the high-affinity PEPT1 substrate cyclacillin, assessed by the alteration of the area under the blood concentration-time curve for 30 min and the maximal concentration. Some amino acid derivatives of DMAE were transported by PEPT1, and their transport was dependent on the amino acids modified. In contrast to neutral substrates, cationic midodrine was taken up extensively at alkaline pH, and this pH profile was reproduced by a 14-state model of PEPT1, which we recently reported. These findings indicate that PEPT1 can transport midodrine and contributes to the high bioavailability of this drug and that Gly modification of DMAE is desirable for a prodrug of DMAE.

Metabolism Metabolites

The human cytochrome P450 (CYP) isoforms catalyzing the oxidation metabolism of desglymidodrine (DMAE), an active metabolite of midodrine, were studied. Recombinant human CYP2D6, 1A2 and 2C19 exhibited appreciable catalytic activity with respect to the 5'-O-demethylation of DMAE. The O-demethylase activity by the recombinant CYP2D6 was much higher than that of other CYP isoforms. Quinidine (a selective inhibitor of CYP2D6) inhibited the O-demethylation of DMAE in pooled human microsomes by 86%, while selective inhibitors for other forms of CYP did not show any appreciable effect. Although the activity of CYP2D6 was almost negligible in the PM microsomes, the O-demethylase activity of DMAE was found to be maintained by about 25% of the pooled microsomes. Furafylline (a selective inhibitor of CYP1A2) inhibited the M-2 formation in the PM microsomes by 57%. The treatment of pooled microsomes with an antibody against CYP2D6 inhibited the formation of M-2 by about 75%, whereas that of the PM microsomes did not show drastic inhibition. In contrast, the antibody against CYP1A2 suppressed the activity by 40 to 50% in the PM microsomes. These findings suggest that CYP2D6 have the highest catalytic activity of DMAE 5'-O-demethylation in human liver microsomes, followed by CYP1A2 to a small extent.

Thorough metabolic studies have not been conducted, but it appears that deglycination of midodrine to desglymidodrine takes place in many tissues and both compounds are metabolized in part by the liver. Neither midodrine nor desglymidodrine is a substrate for monoamine oxidase.

Associated Chemicals

Wikipedia

Neodymium_aluminium_borate

Drug Warnings

The most potentially serious adverse reaction associated with midodrine hydrochloride therapy is marked elevation of supine arterial blood pressure (supine hypertension). Systolic pressure of about 200 mmHg was seen overall in about 13.4% of patients given 10 mg of midodrine hydrochloride. Systolic elevations of this degree were most likely to be observed in patients with relatively elevated pre-treatment systolic blood pressures (mean 170 mmHg). There is no experience in patients with initial supine systolic pressure above 180 mmHg, as those patients were excluded from the clinical trials. Use of midodrine hydrochloride in such patients is not recommended. Sitting blood pressures were also elevated by midodrine hydrochloride therapy. It is essential to monitor supine and sitting blood pressures in patients maintained on midodrine hydrochloride.

The potential for supine and sitting hypertension should be evaluated at the beginning of midodrine hydrochloride therapy. Supine hypertension can often be controlled by preventing the patient from becoming fully supine, i.e., sleeping with the head of the bed elevated. The patient should be cautioned to report symptoms of supine hypertension immediately. Symptoms may include cardiac awareness, pounding in the ears, headache, blurred vision, etc.

Midodrine hydrochloride use has not been studied in patients with hepatic impairment. Midodrine hydrochloride should be used with caution in patients with hepatic impairment, as the liver has a role in the metabolism of midodrine.

For more Drug Warnings (Complete) data for Midodrine (12 total), please visit the HSDB record page.

Biological Half Life

The plasma levels of the prodrug peak after about half an hour and decline with a half-life of approximately 25 minutes, while the metabolite reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours.

Use Classification

Methods of Manufacturing

Storage Conditions

Interactions

Midodrine hydrochloride has been used in patients concomitantly treated with salt-retaining steroid therapy (i.e., fludrocortisone acetate), with or without salt supplementation. The potential for supine hypertension should be carefully monitored in these patients and may be minimized by either reducing the dose of fludrocortisone acetate or decreasing the salt intake prior to initiation of treatment with midodrine hydrochloride. Alpha-adrenergic blocking agents, such as prazosin, terazosin and doxazosin, can antagonize the effects of midodrine hydrochloride.

The use of drugs that stimulate alpha-adrenergic receptors (e.g., phenylephrine, pseudoephedrine, ephedrine, phenylpropanolamine or dihydroergotamine) may enhance or potentiate the pressor effects of midodrine hydrochloride. Therefore, caution should be used when midodrine hydrochloride is administered concomitantly with agents that cause vasoconstriction.

When administered concomitantly with midodrine hydrochloride, cardiac glycosides may enhance or precipitate bradycardia, A.V. block or arrhythmia.

An episode of transient, severe hypertension occurring within 2 minutes of injection of 1% lidocaine with 1:100,000 U of epinephrine in a patient taking midodrine for orthostatic hypotension /is reported/. /It was/ hypothesize that the patient's autonomic nervous system was dangerously susceptible to the effect of local anesthetic when combined with the vasoactive systemic effect of midodrine. Surgeons should minimize the use of vasoconstrictors in patients treated with midodrine to avoid hypertensive complications.

Dates

The effect of midodrine on lactate clearance in patients with septic shock: a pilot study

Effat Davoudi-Monfared, Mostafa Mohammadi, Meysam Khoshavi, Hossein KhaliliPMID: 33860672 DOI: 10.2217/cer-2020-0238

Abstract

The effect of midodrine on lactate clearance has not been assessed in critically ill patients yet.The goal of this study was to assess the effect of adjunctive midodrine therapy on lactate clearance in patients with septic shock.

Patients with septic shock were assigned to receive either adjunctive midodrine 10 mg three-times a day for 5 days (midodrine group = 15 patients) or not (control group = 13 patients).

The lactate clearance was significantly faster in the midodrine group than the control group (p = 0.049) with a large effect size (

= 0.141).

When midodrine was added to intravenous vasopressors, it significantly accelerated lactate clearance in patients with septic shock. Trial registration number: IRCT20100228003449N25 (Clinicaltrials.gov).

Midodrine, an Oral Alpha-1 Adrenoreceptor Agonist, Successfully Treated Refractory Congenital Chylous Pleural Effusion and Ascites in a Neonate

Satoshi Tamaoka, Asami Osada, Takane Kin, Takeshi Arimitsu, Mariko HidaPMID: 34022016 DOI: 10.1016/j.chest.2020.10.071

Abstract

A trisomy 21 neonate presented with congenital chylous pleural effusion and ascites that was refractory to conventional pharmacotherapy. Midodrine, an oral alpha-1-adrenoreceptor agonist, achieved remission of chylous effusion without any adverse effects. To the best of our knowledge, this is the first neonatal case of successful management of congenital chylous pleural effusion and ascites with midodrine.High-dose midodrine is not effective for treatment of persistent hypotension in the intensive care unit

Peter Santer, Matthias EikermannPMID: 33416917 DOI: 10.1007/s00134-020-06333-7

Abstract

Midodrine treatment in children with recurrent vasovagal syncope

Denizhan Bagrul, Ibrahim Ece, Arzu Yılmaz, Fatih Atik, Ahmet Vedat KavurtPMID: 33407967 DOI: 10.1017/S1047951120004746

Abstract

Vasovagal syncope is the most common cause of syncope in childhood and its treatment is not at a satisfactory level yet. We aimed to investigate patients who were diagnosed with vasovagal syncope, did not benefit from conventional treatment, received midodrine treatment, and to evaluate their response to midodrine treatment.Files of 24 patients who were diagnosed with recurrent vasovagal syncope, did not benefit from non-pharmacological treatments, and received midodrine treatment during June 2017-October 2019 were retrospectively analysed.

In total, 24 patients received a treatment dose of midodrine at 5 mg/day (2.5 mg BID) included in the study. The mean number of syncope was 5.75 ± 2.67 prior to treatment. Following treatment, the mean number of syncope was 0.42 ± 0.89. It was observed that syncope episodes did not recur in 17 patients, but it recurred in 4 out of 7 patients in the first 3 months of the treatment and did not recur in the following months. The episodes improved in two patients with an increase in the treatment dose, but the syncope episodes continued in only one patient.

It was concluded that midodrine treatment was effective and safe in adolescents with recurrent vasovagal syncope.

Comparison of Outcomes with Midodrine and Fludrocortisone for Objective Recurrence in Treating Syncope (COMFORTS trial): Rationale and design for a multi-center randomized controlled trial

Arya Aminorroaya, Hamed Tavolinejad, Saeed Sadeghian, Arash Jalali, Farshid Alaeddini, Zahra Emkanjoo, Reza Mollazadeh, Ali Bozorgi, Saeed Oraii, Mohamadreza Kiarsi, Javad Shahabi, Mohammad Ali Akbarzadeh, Behzad Rahimi, Adel Joharimoghadam, Abolfazl Mohsenizade, Roghayeh Mohammadi, Alireza Oraii, Hamid Ariannejad, Sanatcha Apakuppakul, Tachapong Ngarmukos, Masih TajdiniPMID: 33689731 DOI: 10.1016/j.ahj.2021.03.002

Abstract

The cornerstone of the treatment of vasovagal syncope (VVS) is lifestyle modifications; however, some patients incur life-disturbing attacks despite compliance with these treatments which underscores the importance of pharmacological interventions.In this open-label multi-center randomized controlled trial, we are going to randomize 1375 patients with VVS who had ≥2 syncopal episodes in the last year into three parallel arms with a 2:2:1 ratio to receive midodrine, fludrocortisone, or no medication. All patients will be recommended to drink 2 to 3 liters of fluids per day, consume 10 grams of NaCl per day, and practice counter-pressure maneuvers. In medication arms, patients will start on 5 mg of midodrine TDS or 0.05 mg of fludrocortisone BD. After one week the dosage will be up-titrated to midodrine 30 mg/day and fludrocortisone 0.2 mg/day. Patient tolerance will be the principal guide to dosage adjustments. We will follow-up the patients on 3, 6, 9, and 12 months after randomization. The primary outcome is the time to first syncopal episode. Secondary outcomes include the recurrence rate of VVS, time interval between first and second episodes, changes in quality of life (QoL), and major and minor adverse drug reactions. QoL will be examined by the 36-Item Short Form Survey questionnaire at enrollment and 12 months after randomization.

The COMFORTS trial is the first study that aims to make a head-to-head comparison between midodrine and fludrocortisone, against a background of lifestyle modifications for preventing recurrences of VVS and improving QoL in patients with VVS.

Midodrine administration during critical illness: fixed-dose or titrate to response?

Richard R Riker, David J GagnonPMID: 33237345 DOI: 10.1007/s00134-020-06321-x

Abstract

Letter to the Editor: Midodrine for Hepatic Hydrothorax

Anand V Kulkarni, Mithun Sharma, Pramod Kumar, Rajesh Gupta, Padaki Nagaraja RaoPMID: 32772399 DOI: 10.1002/hep.31513

Abstract

Better Late Than Never? Timing of Vasopressor Administration in the ICU

Jai N DarvallPMID: 32768057 DOI: 10.1016/j.chest.2020.03.029

Abstract

Case report: severe myoclonus associated with oral midodrine treatment for hypotension

Xiaolan Ye, Bai Ling, Jian Wu, Shujuan Wu, Yan Ren, Hongjuan Zhang, Feifeng Song, Zixue Xuan, Maosheng ChenPMID: 33019383 DOI: 10.1097/MD.0000000000021533

Abstract

Midodrine is widely used in the treatment of hypotensive states, there have been no reports of myoclonus associated with midodrine use in hypotension with chronic kidney disease.We report a 58-year-old female patient with chronic kidney disease (CKD) presenting with involuntary tremor 2 h after taking midodrine, which became more frequent after 6 h. Brain CT and neurological examination did not yield findings of note. Blood chemistry showed serum albumin of 3.1 g/L, ALT of 19 U/L, AST of 22 U/L, SCr of 273.9 μmol/L, K of 2.94 mmol/L, Ca of 1.63 mmol/L, and Mg of 0.46 mmol/L. Her BP was maintained at 83-110/56-75 mmHg. Her urine volume was 600-1000 mL/d, and her heart rate was within a range of 90-100 beats/min.

Chronic kidney disease (CKD), hypotension, metabolic acidosis, hypocalcemia, hypokalemia, and hypomagnesemia.

Midodrine treatment was stopped and the patient was treated with intravascular rehydration and furosemide. Myoclonus ceased one day after midodrine withdrawal.

Oral midodrine is widely used in the treatment of orthostatic hypotension, recurrent reflex syncope and dialysis-associated hypotension and the adverse effects are mostly mild. However, clinicians should be alert for midodrine-induced myoclonus, especially in patients with CKD.

Effect of midodrine versus placebo on time to vasopressor discontinuation in patients with persistent hypotension in the intensive care unit (MIDAS): an international randomised clinical trial

Peter Santer, Matthew H Anstey, Maria D Patrocínio, Bradley Wibrow, Bijan Teja, Denys Shay, Shahzad Shaefi, Charles S Parsons, Timothy T Houle, Matthias Eikermann, MIDAS Study Group, Peter Santer, Matthew H Anstey, Maria D Patrocínio, Bradley Wibrow, Bijan Teja, Denys Shay, Shahzad Shaefi, Charles S Parsons, Timothy T Houle, Matthias Eikermann, Kwok M Ho, Stefan J Schaller, Tharusan Thevathasan, Lea Albrecht, Stephanie Grabitz, Khushi Chhangani, Pauline Y Ng, Alexander Levine, Alan DiBiasio, Robert Palmer, Erina Myers, Rashmi Rauniyar, Todd Sarge, Flora Scheffenbichler, Alok GuptaPMID: 32885276 DOI: 10.1007/s00134-020-06216-x

Abstract

ICU discharge is often delayed by a requirement for intravenous vasopressor medications to maintain normotension. We hypothesised that the administration of midodrine, an oral α-adrenergic agonist, as adjunct to standard treatment shortens the duration of intravenous vasopressor requirement.

In this multicentre, randomised, controlled trial including three tertiary referral hospitals in the US and Australia, we enrolled adult patients with hypotension requiring a single-agent intravenous vasopressor for ≥ 24 h. Subjects received oral midodrine (20 mg) or placebo every 8 h in addition to standard care until cessation of intravenous vasopressors, ICU discharge, or occurrence of adverse events. The primary outcome was time to vasopressor discontinuation. Secondary outcomes included time to ICU discharge readiness, ICU and hospital lengths of stay, and ICU readmission rates.

Between October 2012 and June 2019, 136 participants were randomised, of whom 132 received the allocated intervention and were included in the analysis (modified intention-to-treat approach). Time to vasopressor discontinuation was not different between midodrine and placebo groups (median [IQR], 23.5 [10-54] vs 22.5 [10.4-40] h; difference, 1 h; 95% CI - 10.4 to 12.3 h; p = 0.62). No differences in secondary endpoints were observed. Bradycardia occurred more often after midodrine administration (5 [7.6%] vs 0 [0%], p = 0.02).

Midodrine did not accelerate liberation from intravenous vasopressors and was not effective for the treatment of hypotension in critically ill patients.